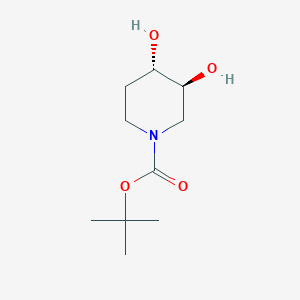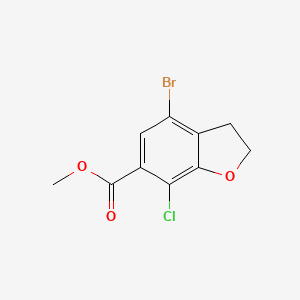
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate is a chemical compound with the molecular formula C10H8BrClO3 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate typically involves the bromination and chlorination of benzofuran derivatives followed by esterification. One common method involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, heated to reflux.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Reduction: Formation of 4-bromo-7-chloro-2,3-dihydro-6-benzofuranmethanol.
Oxidation: Formation of 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Methyl 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-bromo-2,3-dihydro-6-benzofurancarboxylate: Lacks the chlorine atom at the 7-position, which may result in different chemical reactivity and biological activity.
Methyl 7-chloro-2,3-dihydro-6-benzofurancarboxylate: Lacks the bromine atom at the 4-position, which may affect its substitution reactions and overall stability.
Methyl 4,7-dichloro-2,3-dihydro-6-benzofurancarboxylate: Contains an additional chlorine atom at the 4-position, potentially altering its electronic properties and reactivity.
The presence of both bromine and chlorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8BrClO3 |
|---|---|
Peso molecular |
291.52 g/mol |
Nombre IUPAC |
methyl 4-bromo-7-chloro-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H8BrClO3/c1-14-10(13)6-4-7(11)5-2-3-15-9(5)8(6)12/h4H,2-3H2,1H3 |
Clave InChI |
PWBYYFFYBSILOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2CCOC2=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


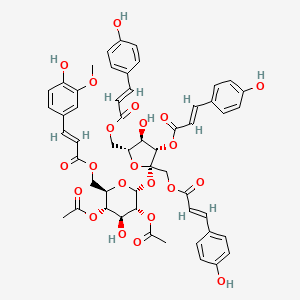
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
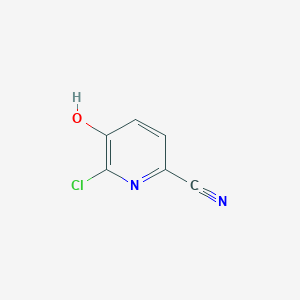
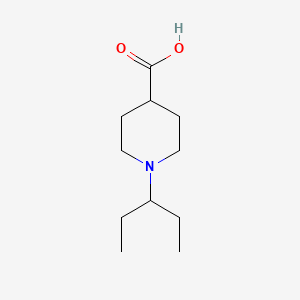

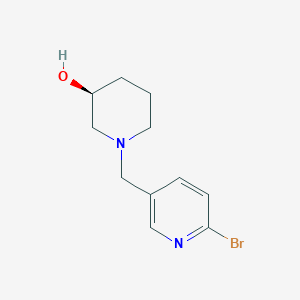
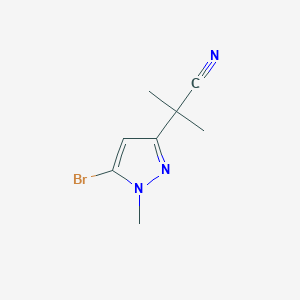
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
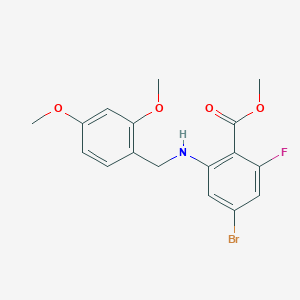
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)


